molecular formula C14H11N3O5S2 B4628312 2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B4628312
M. Wt: 365.4 g/mol
InChI Key: IBNJITOSJDCADH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, known for its diverse chemical properties and potential in various scientific research applications. Its structure comprises several functional groups, offering a unique combination of physical and chemical characteristics.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. A notable approach includes the direct formation from chloro-pyrimidine-carbonitrile and ethyl mercaptoacetate, with displacement of methylthio groups by amines to produce amino derivatives, as well as reactions with acetylating agents to yield various products (Santilli, Kim, & Wanser, 1971).

Molecular Structure Analysis

The structure has been elucidated using nuclear magnetic resonance (NMR) techniques and mass spectrometry, revealing a complex molecular arrangement conducive to further chemical modification and interaction (Galinski, Pfeiffer, & Trüper, 1985).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including acylation, alkylation, and cycloaddition, offering a versatile platform for synthesizing a wide range of compounds. The presence of multiple functional groups allows for selective modification, impacting the molecule's reactivity and potential applications (Gangjee et al., 2009).

Scientific Research Applications

Chemical Synthesis and Properties

  • Thieno[2,3-d]pyrimidines, including derivatives similar to the specified compound, have been synthesized through various methodologies, highlighting their versatility and potential in creating compounds with specific properties. For instance, a novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described, showcasing the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate from precursors in refluxing ethanol (Santilli, Kim, & Wanser, 1971).

Synthetic Utility and Applications

  • The synthetic utility of thieno[2,3-d]pyrimidine derivatives has been explored in various studies, demonstrating their potential as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines). Such compounds were synthesized via alkylation with corresponding bis- and poly(halo) compounds, indicating the regioselective bis- and polyalkylation capabilities of these derivatives (Abd El-Fatah et al., 2017).

Potential Biological Activities

  • Certain thieno[2,3-d]pyrimidine derivatives have been studied for their antimicrobial and anti-inflammatory activities, suggesting that modifications to the thieno[2,3-d]pyrimidine scaffold could yield compounds with significant therapeutic potential (Nargund, Badiger, & Yarnal, 1992).

properties

IUPAC Name

5-methyl-3-[(2-methylfuran-3-carbonyl)amino]-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S2/c1-5-8-11(24-9(5)13(20)21)15-14(23)17(12(8)19)16-10(18)7-3-4-22-6(7)2/h3-4H,1-2H3,(H,15,23)(H,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNJITOSJDCADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)NC(=O)C3=C(OC=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-{[(2-methylfuran-3-yl)carbonyl]amino}-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

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